Cas no 34961-64-3 (3-(4-Formylphenyl)propanoic acid)
3-(4-Formylphenyl)propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-Formylphenyl)propanoic acid
- 3-(4-Formylphenyl)propionic acid
- 3-(4-Formyl-phenyl)-propionic acid
- Benzenepropanoic acid,4-formyl-
- 4-carboxyethylbenzaldehyde
- 4-formylbenzenepropanoic acid
- Benzenepropanoic acid,4-formyl
- EN300-234807
- MFCD08234824
- DTXSID90600356
- SY205217
- FT-0648549
- 3-(4-Formylphenyl)propanoicacid
- J-510712
- Z1954800611
- MB05763
- 34961-64-3
- F9995-0363
- NRCCSDVEUWXOMG-UHFFFAOYSA-N
- VU0549351-1
- AKOS006228733
- 4-formyldihydrocinnamic acid
- A12447
- SCHEMBL643711
- A846871
- AS-61052
- DB-050697
- 3-(4-Formylphenyl)propanoic acid;3-(4-Formylphenyl)propionic acid;
- STL302078
-
- MDL: MFCD08234824
- Inchi: 1S/C10H10O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,7H,5-6H2,(H,12,13)
- InChI Key: NRCCSDVEUWXOMG-UHFFFAOYSA-N
- SMILES: OC(CCC1C=CC(C=O)=CC=1)=O
Computed Properties
- Exact Mass: 178.06300
- Monoisotopic Mass: 178.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 54.4Ų
Experimental Properties
- Density: 1.228±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 139 ºC
- Boiling Point: 356.9±17.0 °C at 760 mmHg
- Flash Point: 183.8±17.4 °C
- Refractive Index: 1.587
- Solubility: Slightly soluble (3.4 g/l) (25 º C),
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 54.37000
- LogP: 1.51630
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-(4-Formylphenyl)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(4-Formylphenyl)propanoic acid Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-(4-Formylphenyl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183629-5g |
3-(4-Formyl-phenyl)-propionic acid |
34961-64-3 | 95+% | 5g |
$518 | 2021-06-16 | |
| Alichem | A015031340-250mg |
4-Formylphenylpropanoic acid |
34961-64-3 | 97% | 250mg |
$499.20 | 2023-09-02 | |
| Alichem | A015031340-500mg |
4-Formylphenylpropanoic acid |
34961-64-3 | 97% | 500mg |
$823.15 | 2023-09-02 | |
| Alichem | A015031340-1g |
4-Formylphenylpropanoic acid |
34961-64-3 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| TRC | B593433-25mg |
3-(4-formylphenyl)propanoic acid |
34961-64-3 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593433-50mg |
3-(4-formylphenyl)propanoic acid |
34961-64-3 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B593433-250mg |
3-(4-formylphenyl)propanoic acid |
34961-64-3 | 250mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB348224-250 mg |
3-(4-Formylphenyl)propionic acid, 96%; . |
34961-64-3 | 96% | 250mg |
€72.40 | 2023-04-26 | |
| abcr | AB348224-1 g |
3-(4-Formylphenyl)propionic acid, 96%; . |
34961-64-3 | 96% | 1g |
€133.40 | 2023-04-26 | |
| abcr | AB348224-5 g |
3-(4-Formylphenyl)propionic acid, 96%; . |
34961-64-3 | 96% | 5g |
€408.00 | 2023-04-26 |
3-(4-Formylphenyl)propanoic acid Suppliers
3-(4-Formylphenyl)propanoic acid Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 3-(4-Formylphenyl)propanoic acid
Professional Introduction to 3-(4-Formylphenyl)propanoic Acid (CAS No. 34961-64-3)
3-(4-Formylphenyl)propanoic acid, identified by its CAS number 34961-64-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a formyl group and a propenoic acid moiety, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The structural characteristics of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
The chemical structure of 3-(4-formylphenyl)propanoic acid consists of a benzene ring substituted with a formyl group at the para position and a propenoic acid side chain attached to the meta position. This arrangement imparts unique reactivity, making it a useful building block for various chemical transformations. The formyl group, being highly electrophilic, participates in condensation reactions, forming Schiff bases and other functional derivatives. These derivatives are of particular interest in medicinal chemistry due to their potential biological activities.
In recent years, 3-(4-formylphenyl)propanoic acid has been explored in the development of novel therapeutic agents. Its ability to undergo diverse chemical modifications allows for the creation of molecules with tailored pharmacological properties. For instance, researchers have utilized this compound to synthesize inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The propenoic acid moiety provides a site for further functionalization, enabling the introduction of pharmacophores that enhance binding affinity and selectivity.
One notable application of 3-(4-formylphenyl)propanoic acid is in the synthesis of chiral compounds, which are crucial for developing enantiomerically pure drugs. The presence of stereocenters in the molecule or its derivatives can be exploited to produce optically active substances with improved therapeutic efficacy and reduced side effects. This aspect has been particularly relevant in the development of central nervous system (CNS) drugs, where enantiomeric purity is often a critical factor.
Recent advancements in computational chemistry have also highlighted the importance of 3-(4-formylphenyl)propanoic acid as a scaffold for drug design. Molecular modeling studies have demonstrated its potential to interact with biological targets such as kinases and proteases. These interactions are often mediated by hydrogen bonding networks involving the formyl group and other functional sites on the molecule. Such insights have guided the design of novel inhibitors with enhanced potency and selectivity.
The role of 3-(4-formylphenyl)propanoic acid in material science is another area of growing interest. Its ability to form polymers and copolymers with other monomers has been explored for creating advanced materials with specific properties. These materials find applications in coatings, adhesives, and specialty polymers where precise control over molecular architecture is essential. The formyl group's reactivity allows for cross-linking reactions, resulting in high-performance polymers with improved mechanical strength and thermal stability.
In conclusion, 3-(4-formylphenyl)propanoic acid (CAS No. 34961-64-3) is a multifaceted compound with significant implications across various scientific disciplines. Its unique structural features make it a valuable intermediate in pharmaceutical synthesis, enabling the development of novel therapeutic agents targeting diverse diseases. Additionally, its applications in material science highlight its versatility beyond traditional chemical applications. As research continues to uncover new possibilities for this compound, its importance is likely to grow further, solidifying its place as a cornerstone molecule in modern chemistry.
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